N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-18-12-14-20(15-13-18)29-17-19(25)16-24(22-10-6-7-11-23(22)28-2)30(26,27)21-8-4-3-5-9-21/h3-15,19,25H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEQLLCQSXMZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, focusing on its interactions with human lipoxygenases, as well as its implications in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 365.42 g/mol
- CAS Number : 1111062-54-4
The primary biological activity of this compound is linked to its role as an inhibitor of lipoxygenases (LOXs), a family of enzymes involved in the metabolism of arachidonic acid to produce leukotrienes and other signaling molecules. These molecules play critical roles in inflammation, immune responses, and various pathophysiological conditions.
Inhibition of Lipoxygenases
Research indicates that compounds structurally related to this compound exhibit significant inhibitory activity against specific lipoxygenase isoforms:
- 12-Lipoxygenase (12-LOX) : This enzyme is implicated in skin diseases, diabetes, and cancer. The compound has shown nanomolar potency against 12-LOX, demonstrating excellent selectivity over other related enzymes such as cyclooxygenases (COXs) .
Biological Activity Data
| Biological Activity | IC50 Value | Selectivity | Reference |
|---|---|---|---|
| Inhibition of 12-LOX | nM range | High | |
| Inhibition of COX-1 | >10 µM | Low |
Case Studies
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory mediators in human platelet cells. This effect is mediated through the inhibition of 12-HETE production, a metabolite associated with inflammatory responses .
- Cancer Research : The compound's ability to inhibit 12-LOX has implications for cancer therapy, particularly in types where this enzyme is overexpressed. In experimental models, treatment with this compound resulted in reduced tumor cell proliferation and enhanced apoptosis in cancer cell lines .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue penetration due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with phase I and II reactions.
- Excretion : Renal excretion as metabolites.
Q & A
Q. What are the key synthetic routes for N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide?
The synthesis typically involves multi-step routes:
- Step 1 : Nucleophilic substitution to introduce the 4-methylphenoxy group to a propyl backbone.
- Step 2 : Sulfonylation of the intermediate using benzenesulfonyl chloride under anhydrous conditions with bases like triethylamine (TEA) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Optimization of solvent systems (e.g., dichloromethane or DMF) and temperature (0–25°C) is critical for yield enhancement .
Q. How is the molecular structure of this compound characterized?
Structural validation employs:
Q. What analytical techniques are used to detect synthetic impurities?
Common impurities (e.g., unreacted intermediates or sulfonamide by-products) are identified via:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- Thin-Layer Chromatography (TLC) for real-time reaction monitoring.
- DSC/TGA to assess thermal stability and degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
A Design of Experiments (DoE) approach is recommended:
Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
Contradictions may arise from assay variability. Solutions include:
- Orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to cross-validate results.
- Meta-analysis of published data to identify confounding factors (e.g., buffer pH, incubation time) .
- Dose-response curves to assess potency thresholds (IC₅₀ values) across studies .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Docking studies (AutoDock Vina) to predict binding affinity to target enzymes (e.g., carbonic anhydrase).
- DFT calculations (B3LYP/6-31G*) to optimize electronic properties (e.g., sulfonamide group charge distribution) .
- MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100-ns trajectories .
Q. How do intermolecular interactions influence crystallization?
Hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O) dominate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
